molecular formula C20H30N4O2 B5657791 N-[(3R,4S)-4-cyclopropyl-1-(oxan-4-yl)pyrrolidin-3-yl]-1-(imidazol-1-ylmethyl)cyclopropane-1-carboxamide

N-[(3R,4S)-4-cyclopropyl-1-(oxan-4-yl)pyrrolidin-3-yl]-1-(imidazol-1-ylmethyl)cyclopropane-1-carboxamide

Cat. No.: B5657791
M. Wt: 358.5 g/mol
InChI Key: BVBAKIVTDBRMGN-MSOLQXFVSA-N
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Description

N-[(3R,4S)-4-cyclopropyl-1-(oxan-4-yl)pyrrolidin-3-yl]-1-(imidazol-1-ylmethyl)cyclopropane-1-carboxamide is a complex organic compound featuring a pyrrolidine ring, a cyclopropane ring, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-4-cyclopropyl-1-(oxan-4-yl)pyrrolidin-3-yl]-1-(imidazol-1-ylmethyl)cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, protecting groups, and specific catalysts to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The exact methods would depend on the specific requirements of the production process and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-4-cyclopropyl-1-(oxan-4-yl)pyrrolidin-3-yl]-1-(imidazol-1-ylmethyl)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains .

Mechanism of Action

The mechanism of action of N-[(3R,4S)-4-cyclopropyl-1-(oxan-4-yl)pyrrolidin-3-yl]-1-(imidazol-1-ylmethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context and the compound’s affinity for different proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, cyclopropane-containing molecules, and imidazole-based compounds. Examples include:

Uniqueness

N-[(3R,4S)-4-cyclopropyl-1-(oxan-4-yl)pyrrolidin-3-yl]-1-(imidazol-1-ylmethyl)cyclopropane-1-carboxamide is unique due to its combination of structural elements, which confer specific chemical and biological properties. Its stereochemistry, ring systems, and functional groups make it distinct from other compounds and potentially valuable for various applications .

Properties

IUPAC Name

N-[(3R,4S)-4-cyclopropyl-1-(oxan-4-yl)pyrrolidin-3-yl]-1-(imidazol-1-ylmethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c25-19(20(5-6-20)13-23-8-7-21-14-23)22-18-12-24(11-17(18)15-1-2-15)16-3-9-26-10-4-16/h7-8,14-18H,1-6,9-13H2,(H,22,25)/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBAKIVTDBRMGN-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2NC(=O)C3(CC3)CN4C=CN=C4)C5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2NC(=O)C3(CC3)CN4C=CN=C4)C5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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